molecular formula C20H14O3 B14692416 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione CAS No. 32050-01-4

6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B14692416
CAS No.: 32050-01-4
M. Wt: 302.3 g/mol
InChI Key: RZHRNLUCJFMLLN-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a naphthoquinone core fused with a furan ring, and it features methyl and methylphenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione can be achieved through several methods. One efficient method involves the visible-light-mediated [3+2] cycloaddition reaction. This reaction is environmentally friendly and provides high yields of the desired product . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the naphthofuran structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is particularly favored due to its efficiency and waste-free nature . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. It also inhibits key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

32050-01-4

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)benzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C20H14O3/c1-11-3-6-13(7-4-11)17-15-9-12(2)5-8-14(15)10-16-18(17)20(22)23-19(16)21/h3-10H,1-2H3

InChI Key

RZHRNLUCJFMLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=CC4=C2C(=O)OC4=O)C

Origin of Product

United States

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